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molecular formula C6H10O3 B8333386 (R)-Isopropylideneglyceraldehyde

(R)-Isopropylideneglyceraldehyde

Cat. No. B8333386
M. Wt: 130.14 g/mol
InChI Key: MJJYBIKJATXOSF-UHFFFAOYSA-N
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Patent
US05650133

Procedure details

The mannitol derivative of Example 7(a) (81 g, 0.311 mol) was suspended in CH2Cl2 (1.1 L) and saturated NaHCO3 (40 mL) and stirred at ambient temperature. Sodium periodate (100 g, 0.47 mol) was added in four portions over 20 minutes and the solution was stirred vigorously at 0° C. for 3 hours. The solvent was decanted off and the remaining solid was stirred in CH2Cl2 and then filtered to remove the excess solid. The two organic portions were combined and concentrated in vacuo. The resulting oil was distilled at reduced pressure to give the title product as a clear, viscous oil. Yield (59 g, 75%). 1H NMR (CDCl3) δ 4.3 (t, 1 H), 3.9 (m, 2 H), 1.4 (d, 6 H).
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
1.1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)[C@H:2]([C@H:4]([C@@H:6]([C@@H:8]([CH2:10][OH:11])[OH:9])[OH:7])O)O.[C:13]([O-])(O)=O.[Na+].I([O-])(=O)(=O)=O.[Na+]>C(Cl)Cl>[C:4](=[C:6]([OH:7])[CH:8]([OH:9])[CH:10]=[O:11])([CH3:2])[CH3:13] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
81 g
Type
reactant
Smiles
C([C@@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Four
Name
Quantity
1.1 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution was stirred vigorously at 0° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was decanted off
STIRRING
Type
STIRRING
Details
the remaining solid was stirred in CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the excess solid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The resulting oil was distilled at reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)=C(C(C=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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